A Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate: Synthesis, Characterization, and Applications
A Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate: Synthesis, Characterization, and Applications
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an attractive moiety for drug design.[1] This guide provides an in-depth technical overview of a specific derivative, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.
This compound serves as a valuable exemplar of the isoxazole class and as a versatile building block for further chemical exploration. The presence of the 4-bromophenyl group offers a strategic site for cross-coupling reactions, while the methyl ester at the 4-position provides a handle for derivatization, such as amidation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, a robust synthetic protocol with mechanistic insights, methods for structural characterization, and a discussion of its broader relevance in the field of drug discovery.
Chemical Structure and Physicochemical Properties
The structural identity of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is defined by a central isoxazole ring substituted at the C4 and C5 positions. The C5 position is attached to a 4-bromophenyl ring, and the C4 position bears a methyl carboxylate group.
Caption: 2D Structure of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 5-(4-bromophenyl)-1,2-oxazole-4-carboxylate | N/A |
| CAS Number | 887408-14-2 | [3] |
| Molecular Formula | C₁₁H₈BrNO₃ | |
| Molecular Weight | 282.09 g/mol |
| Canonical SMILES | O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 | |
Synthesis and Mechanistic Rationale
The 1,3-Dipolar Cycloaddition Approach
The most robust and widely employed method for constructing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[4] This reaction involves the concerted cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or alkene).[5] This methodology is highly valued for its efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it a cornerstone of heterocyclic synthesis.
For the synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, the logical disconnection points to a reaction between 4-bromobenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). The nitrile oxide is typically not isolated but generated in situ from a stable precursor, most commonly by the dehydrohalogenation of a hydroxamoyl halide or the oxidation of an aldoxime.[1][6]
Reaction Mechanism and Workflow
The synthetic pathway begins with the generation of the reactive 4-bromobenzonitrile oxide intermediate from 4-bromobenzaldehyde oxime. This is commonly achieved using an oxidant like N-chlorosuccinimide (NCS) or oxone, which facilitates the formation of an intermediate hydroxamoyl chloride that subsequently eliminates HCl in the presence of a mild base to yield the nitrile oxide.[5][6][7] The nitrile oxide then undergoes a rapid cycloaddition with methyl propiolate to form the desired 5-substituted isoxazole ring with high regioselectivity.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.[6][7]
Step 1: In Situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition
-
To a stirred solution of 4-bromobenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Add methyl propiolate (1.2 eq) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (Et₃N, 1.5 eq) at room temperature.
-
Stir the reaction mixture overnight at room temperature. The causality here is that the base (Et₃N) facilitates the elimination of HCl from the intermediate hydroxamoyl chloride to generate the reactive nitrile oxide, which is immediately trapped by the dipolarophile (methyl propiolate) present in the solution.
Step 2: Work-up and Purification
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine. This step removes water-soluble impurities like DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate as a solid.
Structural Elucidation and Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.3-8.5 (s, 1H, isoxazole C3-H), δ 7.6-7.8 (d, 2H, Ar-H), δ 7.5-7.7 (d, 2H, Ar-H), δ 3.9-4.1 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 (C=O, ester), δ ~170 (isoxazole C5), δ ~158 (isoxazole C3), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~128 (Ar-C), δ ~125 (Ar-C-Br), δ ~110 (isoxazole C4), δ ~52 (-OCH₃). |
| IR (KBr, cm⁻¹) | ν ~1730 (C=O stretch, ester), ν ~1610 (C=N stretch), ν ~1590, 1480 (C=C stretch, aromatic), ν ~1250 (C-O stretch, ester). |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₉BrNO₃⁺: 281.98. A characteristic isotopic pattern with a second peak at [M+2+H]⁺ of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
Interpretation of Data:
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to be clean, showing a downfield singlet for the lone proton on the isoxazole ring, two distinct doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and a singlet for the three equivalent methyl ester protons. The ¹³C NMR would confirm the presence of the ester carbonyl, the three unique isoxazole carbons, and the four distinct carbons of the bromophenyl ring.
-
Infrared Spectroscopy: The IR spectrum provides functional group confirmation. The most prominent peak would be the strong carbonyl stretch of the ester group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The key diagnostic feature is the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal abundance, providing unambiguous evidence for the presence of a single bromine atom in the molecule.
Relevance in Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the immunosuppressant Leflunomide, highlighting its therapeutic relevance.[10] Derivatives of isoxazole exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][10][11]
Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is not just a molecule of academic interest but a highly valuable intermediate in drug discovery programs for several reasons:
-
Vector for Diversification: The 4-bromophenyl moiety is a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid synthesis of a library of analogues to explore structure-activity relationships (SAR).
-
Amide Scaffolding: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or directly converted into a wide array of amides.[12] Amides are crucial functional groups in drug molecules, often participating in key hydrogen bonding interactions with biological targets.
-
Pharmacophore Element: The isoxazole ring itself can act as a bioisostere for other functional groups like amides or esters, offering advantages in terms of metabolic stability and pharmacokinetic properties.
Conclusion
Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through the 1,3-dipolar cycloaddition, a powerful and fundamental reaction in organic chemistry. Its structure can be unambiguously confirmed using standard spectroscopic methods. The strategic placement of its functional groups—the isoxazole core, the reactive bromophenyl ring, and the modifiable methyl ester—renders it an exceptionally useful platform for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this versatile molecule in their scientific endeavors.
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